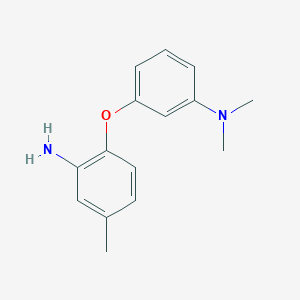

3-(2-Amino-4-méthylphénoxy)-N,N-diméthylaniline

Vue d'ensemble

Description

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline (also known as 3-(2-aminophenoxy)-N,N-dimethyl-4-methylbenzenamine) is an organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline powder that is soluble in water and ethanol. The compound has been studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments. In

Applications De Recherche Scientifique

Pharmacologie : Applications anti-inflammatoires

« 3-(2-Amino-4-méthylphénoxy)-N,N-diméthylaniline » a été explorée pour ses effets anti-inflammatoires potentiels. Des recherches indiquent que les dérivés de ce composé peuvent inhiber l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Ces résultats suggèrent que le composé pourrait être un point de départ pour le développement de nouveaux agents anti-inflammatoires.

Science des matériaux : Propriétés optiques non linéaires (NLO)

En science des matériaux, le composé a été étudié pour ses propriétés optiques non linéaires, qui sont cruciales pour le développement de dispositifs optoélectroniques. Le composé connexe « 2-amino-4-méthylpyridinium-4-hydroxybenzolate » a montré des résultats prometteurs dans ce domaine, indiquant que « this compound » pourrait également contribuer aux progrès des matériaux NLO .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Mode of Action

It is known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline might interact with its targets in a similar manner.

Biochemical Pathways

For instance, 2-aminothiazole derivatives have been reported to regulate the Wnt signaling pathway .

Result of Action

Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it can be used in a variety of laboratory experiments. However, the compound is not as potent as some other compounds, and its effects may not be as pronounced as other compounds. In addition, the compound is not as stable as some other compounds, which can limit its use in some experiments.

Orientations Futures

The potential applications of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline are still being explored. Future research could focus on the compound’s mechanism of action, its effects on different neurotransmitters, and its potential therapeutic applications. In addition, further research could focus on the compound’s potential interactions with other drugs and its potential side effects. Finally, research could be conducted to explore the compound’s potential uses in other areas, such as cosmetics, food additives, and industrial applications.

Méthodes De Synthèse

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can be synthesized through a condensation reaction of 2-amino-4-methylphenol and N,N-dimethylaniline. The reaction is carried out in a two-necked flask with a reflux condenser and a stirrer. The reaction mixture is heated to a temperature of 120-140°C and stirred for 1-2 hours. After the reaction is complete, the product is cooled and filtered. The crude product is then purified by recrystallization.

Analyse Biochimique

Biochemical Properties

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. For instance, high doses of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .

Metabolic Pathways

3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline also involve the use of cofactors such as NADPH, which are essential for the enzymatic reactions .

Transport and Distribution

The transport and distribution of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is essential for its role in cellular processes .

Propriétés

IUPAC Name |

2-[3-(dimethylamino)phenoxy]-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKDETZBRPEFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649862 | |

| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946728-44-5 | |

| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

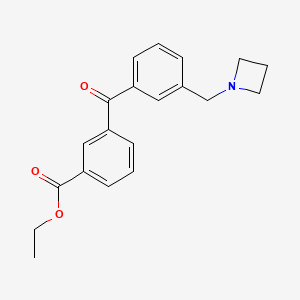

![3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293330.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)